molecular formula C8H13NO B13589351 n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B13589351
M. Wt: 139.19 g/mol
InChI Key: RCIWPWXSFMCWSE-UHFFFAOYSA-N
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Description

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both amine and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like distillation or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield n-Methyl-2-(5-methylfuran-2-yl)ethan-1-ol, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring with both amine and methyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses .

Biological Activity

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine is an organic compound recognized for its potential biological activity and applications in medicinal chemistry. Characterized by a furan ring and an amine functional group, this compound has garnered interest due to its structural properties, which may influence its interaction with biological systems.

  • Molecular Formula : C10_{10}H13_{13}N
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a methyl-substituted furan ring attached to an ethanamine backbone, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan ring and amine group facilitate interactions such as hydrogen bonding and hydrophobic interactions, potentially leading to therapeutic effects or toxicity profiles that require further investigation.

Medicinal Chemistry

Research indicates that this compound can serve as a precursor for the development of drugs targeting neurological disorders. Its structural characteristics allow it to modulate biological pathways, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
5-MethylfurfuralFuran ring with aldehyde functional groupUsed in biofuel productionAntimicrobial properties
2-AminomethylfuranFuran ring with amino groupPotential applications in pharmaceuticalsAntitumor activity
N,N-DimethylaminomethylfuranFuran ring with dimethylamino substitutionEnhanced solubility and reactivityNeuroprotective effects
5-Methyl-2-acetylfuranAcetyl group at position 2 on the furan ringFound in various natural productsAntioxidant properties

Case Studies

  • Antitumor Activity Study : A study on a furan derivative demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating significant inhibitory effects on cell proliferation compared to non-cancerous cells . This suggests that this compound may exhibit similar properties due to its structural features.
  • Neuropharmacological Effects : Research into related compounds has shown potential neuroprotective effects, highlighting their ability to modulate neurotransmitter systems and reduce neuroinflammation. These findings could be extrapolated to this compound, warranting further exploration in neurological contexts.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-methyl-2-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C8H13NO/c1-7-3-4-8(10-7)5-6-9-2/h3-4,9H,5-6H2,1-2H3

InChI Key

RCIWPWXSFMCWSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCNC

Origin of Product

United States

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